Atractylenolide II is a naturally occurring compound primarily derived from the rhizomes of Atractylodes macrocephala Koidz, a plant known for its medicinal properties in traditional Chinese medicine. This compound belongs to the class of organic compounds known as eudesmanolides and secoeudesmanolides, which are terpenoids characterized by a specific structural framework that includes a naphtho[2,3-b]furan-2(4H)-one derivative. Atractylenolide II has garnered attention for its potential therapeutic applications, particularly in anti-cancer and anti-inflammatory contexts .
The synthesis of Atractylenolide II can be achieved through various methods, with extraction from Atractylodes macrocephala being the most common. A notable preparation method involves:
This method is noted for its simplicity and reduced environmental impact compared to traditional extraction techniques.
Atractylenolide II has the molecular formula and a molecular weight of 232.3 g/mol. The compound's structural representation can be described by its SMILES notation: CC1=C2CC3C(=C)CCCC3(C)CC2OC1=O, and its InChI Key is OQYBLUDOOFOBPO-UHFFFAOYSA-N. The structure features multiple rings characteristic of terpenoids, contributing to its biological activity .
Atractylenolide II participates in several chemical reactions, including:
These reactions are crucial for understanding the compound's metabolic pathways and potential transformations within biological systems.
The mechanisms through which Atractylenolide II exerts its biological effects include:
Atractylenolide II exhibits several notable physical and chemical properties:
These properties are critical for its application in research and therapeutic contexts.
Atractylenolide II has various scientific uses:
Atractylenolide-II (AT-II) induces programmed cell death in gastrointestinal cancers through mitochondrial-dependent pathways. In gastric carcinoma cell lines (HGC-27 and AGS), AT-II triggers dose-dependent apoptosis by upregulating pro-apoptotic Bax protein while downregulating anti-apoptotic Bcl-2. This disrupts mitochondrial membrane potential, activating caspase cascades. The Bax/Bcl-2 ratio increases by 3.5-fold after 48-hour exposure to 200 μM AT-II, correlating with phosphatidylserine externalization detected via Annexin V/PI staining [2] [6]. Similarly, in colorectal cancer cells, AT-II suppresses the oncogenic long non-coding RNA XIST, enhancing miR-30a-5p expression and reducing ROR1-mediated survival signaling. This dual action sensitizes chemo-resistant cells to conventional therapeutics, confirming AT-II’s role in overcoming apoptosis evasion [10].
Table 1: Apoptotic Targets of AT-II in Gastrointestinal Cancers
| Cancer Type | Cell Line/Model | Key Apoptotic Markers | Observed Effects |
|---|---|---|---|
| Gastric Cancer | HGC-27, AGS | ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3 | Mitochondrial permeabilization, 50% apoptosis at 200μM [2] |
| Colorectal Cancer | HT29, HCT15 | ↓ XIST, ↑ miR-30a-5p, ↓ ROR1 | Chemosensitization, reduced IC50 by 40% [10] |
AT-II suppresses metastasis by inhibiting integrin-mediated signaling hubs, particularly the ERK and Akt pathways. In gastric cancer cells, AT-II (50–400 μM) reduces phosphorylated ERK (Tyr202/Thr204) and Akt (Ser473) by >60%, impairing cytoskeletal reorganization required for motility. Wound-healing assays show 80% inhibition of HGC-27 cell migration at 200 μM AT-II, while Transwell experiments confirm dose-dependent reductions in invasion [2] [6]. In melanoma (B16 cells), AT-II impedes metastasis by blocking FAK/Src complex activation, decreasing matrix metalloproteinase (MMP)-9 secretion by 70%. This disruption of focal adhesion dynamics restricts extracellular matrix degradation, confining tumors to primary sites [8].
Table 2: AT-II-Mediated Suppression of Metastatic Signaling Pathways
| Pathway | Downstream Targets | Functional Impact |
|---|---|---|
| ERK/Akt | ↓ p-ERK, ↓ p-Akt, ↓ Bcl-2 | Impaired motility, reduced cell migration [2] |
| FAK/Src | ↓ p-FAK, ↓ MMP-9, ↓ β1-integrin | Suppressed ECM degradation, inhibited invasion [8] |
AT-II attenuates oncogenic transcription factors STAT3 and NF-κB, which drive inflammation-related tumorigenesis. In breast cancer models, AT-II blocks IL-6-induced JAK2/STAT3 phosphorylation, reducing nuclear translocation of STAT3 by 65%. This downregulates survival genes (e.g., Cyclin D1, Survivin) and angiogenic factors (e.g., VEGF) [1] [9]. Concurrently, AT-II inhibits canonical NF-κB activation by stabilizing IκBα, the endogenous inhibitor of NF-κB. In colorectal cancer, combining AT-II with IFN-γ synergistically suppresses NF-κB p65 nuclear translocation, reducing PD-L1 expression by 90%. This reverses immune evasion by preventing PD-L1-mediated T-cell exhaustion [10].
AT-II disrupts the Warburg effect by targeting rate-limiting glycolytic enzymes. In endometrial cancer (RL95-2 and AN3CA cells), AT-II (100–200 μM) suppresses glucose consumption and lactate production by 50–70% through PADI3-dependent ERK inactivation. This reduces expression of pyruvate kinase M2 (PKM2) and lactate dehydrogenase A (LDHA), validated by mRNA and protein analyses [3] [7]. ATP synthesis decreases by 45%, impairing energy homeostasis. Crucially, PADI3 knockdown mimics AT-II’s effects, while PADI3 overexpression rescues glycolytic activity, confirming PADI3-ERK axis as AT-II’s metabolic target.
Table 3: Metabolic Effects of AT-II in Endometrial Cancer
| Glycolytic Parameter | Change vs. Control | Key Molecular Shift |
|---|---|---|
| Glucose Uptake | ↓ 60% | ↓ GLUT1, ↓ HK2 expression |
| Lactate Production | ↓ 70% | ↓ LDHA activity, ↓ Monocarboxylate Transport |
| ATP Synthesis | ↓ 45% | Impaired OXPHOS, ↑ AMPK phosphorylation |
AT-II potentiates cytokine therapies by modulating immune checkpoint dynamics. Combined with IFN-γ, AT-II enhances anti-tumor immunity in colorectal cancer. IFN-γ normally induces PD-L1 via NF-κB p65, enabling immune escape. However, AT-II co-treatment reduces PD-L1 expression by 90% in HCT15 xenografts by blocking p65 nuclear translocation. This synergizes with IFN-γ’s immunostimulatory effects, increasing CD8+ T-cell infiltration by 3-fold and reducing lung metastasis by 75% [10]. Similarly, AT-II and IFN-γ co-administration in murine models suppresses TGF-β/Smad-driven epithelial-mesenchymal transition (EMT), elevating E-cadherin while downregulating Snail and Vimentin.
Compound Index
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8